4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated carboxylic acid with the molecular formula C₈H₁₁F₃O₂ and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, making it a unique and valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with a fluorinating agent to introduce the fluorine atoms . The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is designed to ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorinated cyclohexane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated cyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexane-1-carboxylic acid: Similar in structure but lacks the fluoromethyl group.
4,4-Difluorocyclohexanone: Contains a ketone group instead of the carboxylic acid group.
4,4-Difluorocyclohexanol: Contains a hydroxyl group instead of the carboxylic acid group
Uniqueness
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
CAS No. |
1447942-24-6 |
---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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